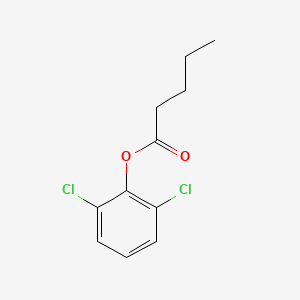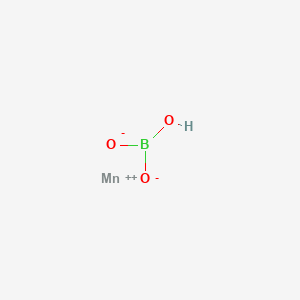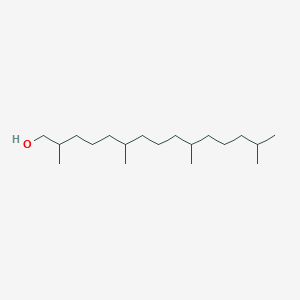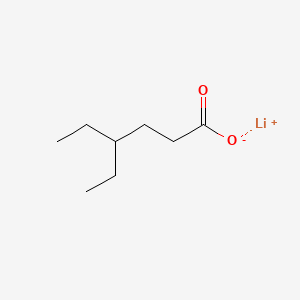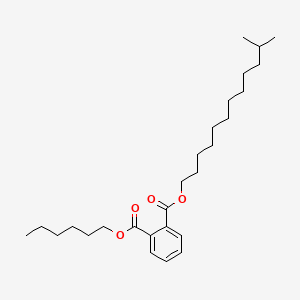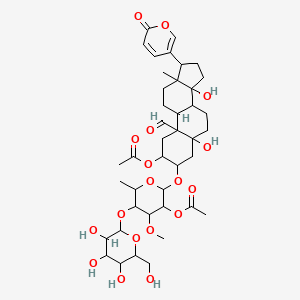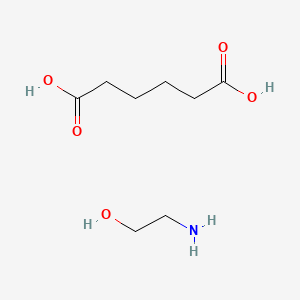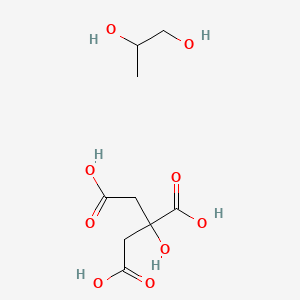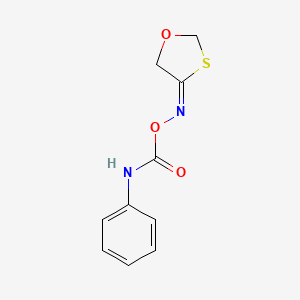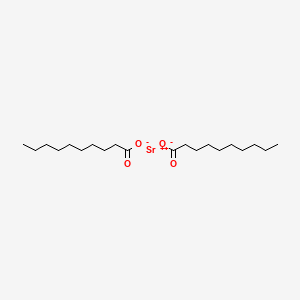
Strontium decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium decanoate is a chemical compound formed by the combination of strontium, an alkaline earth metal, and decanoic acid, a saturated fatty acid. This compound is known for its unique properties and potential applications in various fields, including medicine, chemistry, and industry. This compound is typically used in research settings to explore its effects and potential benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: Strontium decanoate can be synthesized through a reaction between strontium hydroxide and decanoic acid. The reaction typically involves dissolving strontium hydroxide in water and then adding decanoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques to ensure purity and efficiency. Methods such as solvent extraction, crystallization, and filtration are commonly employed to isolate and purify the compound. The use of automated systems and controlled environments helps in achieving consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Strontium decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of strontium oxide and other byproducts.
Reduction: this compound can be reduced to its elemental form or other lower oxidation state compounds.
Substitution: The decanoate group can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Strontium oxide, carbon dioxide, and water.
Reduction: Strontium metal, decanoic acid.
Substitution: Various strontium salts and substituted organic compounds.
Scientific Research Applications
Strontium decanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other strontium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential role in bone health and regeneration due to the strontium ion’s similarity to calcium.
Medicine: Explored for its potential use in treating osteoporosis and other bone-related disorders.
Industry: Utilized in the production of specialized materials and coatings, as well as in the development of new technologies.
Mechanism of Action
Strontium decanoate can be compared to other strontium compounds, such as strontium ranelate and strontium chloride:
Strontium Ranelate: Used in the treatment of osteoporosis, with a dual mechanism of action involving both bone formation and resorption inhibition.
Strontium Chloride: Commonly used in dental care products for its ability to reduce tooth sensitivity.
Uniqueness: this compound’s uniqueness lies in its combination of strontium and decanoic acid, which may offer distinct advantages in terms of bioavailability and specific applications in research and industry.
Comparison with Similar Compounds
- Strontium ranelate
- Strontium chloride
- Strontium carbonate
- Strontium sulfate
Properties
CAS No. |
94087-09-9 |
|---|---|
Molecular Formula |
C20H38O4Sr |
Molecular Weight |
430.1 g/mol |
IUPAC Name |
strontium;decanoate |
InChI |
InChI=1S/2C10H20O2.Sr/c2*1-2-3-4-5-6-7-8-9-10(11)12;/h2*2-9H2,1H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
KKOOWUQBAYIABB-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12645819.png)
